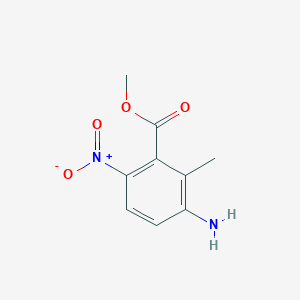

3-Amino-2-methyl-6-nitro methylbenzoate

Description

Overview of Functional Group Interactions in Substituted Benzene (B151609) Systems

The reactivity of a substituted benzene ring and the orientation of incoming electrophiles are governed by the electronic properties of the substituents already present. These effects are broadly categorized as inductive and resonance effects.

Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bonds. Electronegative atoms like oxygen and nitrogen pull electron density away from the ring, exerting an electron-withdrawing inductive effect (-I). Alkyl groups are weakly electron-donating through induction (+I).

Resonance Effect: This involves the donation or withdrawal of electron density through the pi (π) system via conjugation. Groups with lone pairs of electrons, such as the amino (-NH₂) group, can donate electron density to the ring, a phenomenon known as a +R effect. Conversely, groups with pi bonds to electronegative atoms, like the nitro (-NO₂) and ester (-COOCH₃) groups, withdraw electron density from the ring through resonance (-R effect).

The functional groups in 3-Amino-2-methyl-6-nitro methylbenzoate have distinct electronic properties that influence the molecule's chemistry.

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ (Amino) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating (+I) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly Deactivating | Meta |

| -COOCH₃ (Methyl Ester) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

This table summarizes the general electronic effects of the substituents present in this compound.

Contextualization of this compound within Aromatic Building Blocks Research

This compound is a polysubstituted aromatic compound whose specific substitution pattern makes it a theoretically interesting, though not widely reported, synthetic building block. The presence of four different substituents—an amino, a methyl, a nitro, and a methyl ester group—offers a rich platform for diverse chemical modifications.

The amino group can be diazotized to introduce a wide array of other functional groups. The nitro group is readily reduced to an amine, providing a route to diamino derivatives or allowing for differential protection and reaction strategies. google.com The ester can be hydrolyzed to a carboxylic acid or converted to other derivatives. This dense functionalization makes the molecule a potentially valuable precursor for synthesizing complex heterocyclic systems or pharmacologically active scaffolds.

The synthesis of this specific isomer presents a challenge in controlling the regioselectivity of the substitution reactions. For example, in a potential synthesis involving the nitration of a precursor like methyl 3-amino-2-methylbenzoate, the powerful ortho, para-directing influence of the amino group would compete with the directing effects of the methyl and ester groups. The strongest activating group, the amino group, would likely direct the incoming nitro group to the 6-position (para to the amino group), making this a plausible synthetic route.

Below is a table of properties for structurally related, and more commonly documented, isomers. This data provides context for the expected physical characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 2-amino-3-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | 57113-91-4 |

| Methyl 2-amino-6-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | 57113-89-0 |

| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | 59382-59-1 |

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 618-95-1 |

This table presents data for compounds structurally related to this compound to provide a comparative context.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-methyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-6(10)3-4-7(11(13)14)8(5)9(12)15-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSWYCWUZOVBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279510 | |

| Record name | Methyl 3-amino-2-methyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-63-1 | |

| Record name | Methyl 3-amino-2-methyl-6-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-methyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Methyl 6 Nitro Methylbenzoate

Strategic Approaches for Aromatic Methylbenzoate Core Construction

The construction of the methylbenzoate core of the target molecule can be approached in two primary ways: by first synthesizing the substituted benzoic acid and then performing an esterification, or by functionalizing a simpler aromatic precursor that already contains the methyl ester group.

Esterification Reactions of Substituted Benzoic Acids

The esterification of a pre-synthesized 3-amino-2-methyl-6-nitrobenzoic acid is a direct method to obtain the final product. However, the synthesis of this specific substituted benzoic acid presents its own challenges in regioselectivity. A more common approach involves the esterification of a more readily available precursor, such as 2-methyl-6-nitrobenzoic acid, followed by further functionalization. Several esterification protocols are suitable for substituted benzoic acids, including those with steric hindrance near the carboxylic acid group.

Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a widely used method for the synthesis of esters from carboxylic acids and alcohols. chem960.comgoogle.com This reversible reaction is typically carried out by refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov The equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net For a sterically hindered benzoic acid like 2-methyl-6-nitrobenzoic acid, the reaction rate may be slower, but the method is still viable. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by the nucleophilic attack of the alcohol. nih.gov

A study on the acid-catalyzed esterification of various substituted benzoic acids with methanol (B129727), using p-toluenesulfonic acid as the catalyst, has provided rate coefficients and an understanding of the influence of ortho-substituents. chem960.com It was noted that ortho-substituents generally decrease the rate of esterification due to steric hindrance. chem960.com

| Catalyst | Alcohol | Conditions | Key Findings |

| Sulfuric Acid | Methanol | Reflux | A classic and cost-effective method. nih.gov |

| p-Toluenesulfonic Acid | Methanol | Varied temperatures | Allows for kinetic studies of substituted benzoic acids. chem960.com |

| Modified Montmorillonite K10 | Various alcohols | Solvent-free | An environmentally friendly approach with a reusable solid acid catalyst. ijstr.org |

Lewis acid catalysts offer an alternative to Brønsted acids for esterification and can be particularly effective for sterically hindered substrates. Various metal-based catalysts have been explored for the synthesis of methyl benzoates. For instance, iron-supported zirconium/titanium solid acid catalysts have been shown to be effective for the esterification of 31 different substituted benzoic acids with methanol. oup.com These catalysts are heterogeneous, allowing for easy separation and recycling. The study found that the composition of the catalyst, specifically the ratio of Fe:Zr:Ti, significantly influences its catalytic activity, with a 2:1:1 ratio showing optimal results. oup.com The presence of electron-withdrawing groups, such as a nitro group, on the benzoic acid can affect the ester yield. oup.com

Another study focused on a Zr/Ti solid acid catalyst for the synthesis of a series of methyl benzoates. google.com This research highlighted the direct condensation of benzoic acid and methanol using a metallic Lewis acid without the need for other auxiliary Brønsted acids. google.com The catalyst's performance is influenced by the support material, which can create a more favorable structure for catalysis. google.com

| Lewis Acid Catalyst | Reactants | Key Features |

| Iron-supported Zirconium/Titanium | Substituted benzoic acids, Methanol | Heterogeneous, reusable catalyst with tunable activity based on metal ratios. oup.com |

| Zr/Ti Solid Acid | Benzoic acid, Methanol | Enables direct condensation without auxiliary Brønsted acids. google.com |

| Titanium aminotriphenolate | Benzoic acid, Heptanol | Mechanistic studies reveal the importance of both Lewis acidity and Brønsted basicity. |

The alkylation of a carboxylate salt with an alkyl halide is another effective method for the synthesis of esters, particularly for substrates that are sensitive to strong acidic conditions or are sterically hindered. acs.org This method involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction.

The choice of solvent and counter-ion can significantly influence the reaction rate and yield. Polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) have been shown to favor the enolization of esters, which can be a competing reaction, but are also effective for the alkylation of hindered carboxylate salts. rsc.org Various alkylating agents can be employed, including simple alkyl halides and more reactive reagents like orthoesters, N,N-dimethylformamide dialkyl acetals, and O-dialkylisoureas. tcichemicals.com A study highlighted the use of anion-exchange resins in both biphase and triphase systems for the preparation of hindered esters in excellent yields. acs.org

| Alkylation Strategy | Alkylating Agent | Key Considerations |

| SN2 reaction | Simple alkyl halides (e.g., methyl iodide) | Choice of solvent and counter-ion is crucial for hindered substrates. acs.orgrsc.org |

| Anion-exchange resins | Alkyl halides | Facilitates the reaction in biphase or triphase systems, leading to high yields. acs.org |

| O-Alkylisoureas | Primary and secondary alcohols (pre-activated) | Effective for very hindered carboxylic acids, often accelerated by microwave irradiation. organic-chemistry.org |

Sequential Functionalization of Aromatic Precursors

An alternative to the esterification of a pre-formed substituted benzoic acid is the sequential functionalization of a simpler aromatic precursor. A plausible starting material is toluene (B28343) or a derivative thereof.

A potential synthetic route begins with the nitration of toluene. The nitration of toluene with a mixture of nitric and sulfuric acid yields a mixture of isomers, primarily 2-nitrotoluene (B74249) and 4-nitrotoluene, with a smaller amount of 3-nitrotoluene. nih.gov To achieve the desired substitution pattern, one could start with 3-nitro-o-xylene. The oxidation of one of the methyl groups of 3-nitro-o-xylene can lead to the formation of a mixture of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. google.compatsnap.com A patented method describes the co-production of these two acids by oxidizing 3-nitro-o-xylene with oxygen in the presence of dilute nitric acid. google.compatsnap.com The desired 2-methyl-6-nitrobenzoic acid can then be separated from the mixture. google.compatsnap.com

Once the 2-methyl-6-nitrobenzoic acid is obtained, it can be esterified using one of the methods described in section 2.1.1 to yield methyl 2-methyl-6-nitrobenzoate. The subsequent introduction of the amino group at the 3-position would then be the final step.

Regioselective Introduction of Nitro and Amino Groups

The precise placement of the nitro and amino groups on the 2-methyl-methylbenzoate core is critical. This can be achieved by the nitration of an existing substituted benzene (B151609) ring, followed by the reduction of a nitro group.

A plausible strategy involves the dinitration of a suitable precursor followed by the selective reduction of one of the nitro groups. For instance, starting with toluene, dinitration can be performed to produce 2,4-dinitrotoluene (B133949). The nitration of toluene with an excess of the nitrating mixture (concentrated nitric and sulfuric acids) leads to the formation of dinitrotoluene isomers, with 2,4-dinitrotoluene being a major product. wikipedia.orgchemicalbook.com

The next step would be the selective reduction of one of the nitro groups. In 2,4-dinitrotoluene, the two nitro groups are in different steric and electronic environments. The selective reduction of polynitro compounds is a known strategy in organic synthesis. For dinitro and trinitro-benzenes, it has been observed that the least sterically hindered nitro group is preferentially reduced. stackexchange.com In the case of 2,4-dinitrotoluene, the nitro group at the 4-position is less sterically hindered than the one at the 2-position, which is ortho to the methyl group. Therefore, selective reduction would likely yield 4-amino-2-nitrotoluene.

However, to obtain the target molecule, we require an amino group at the 3-position and a nitro group at the 6-position relative to the ester, with a methyl group at the 2-position. A more direct route would involve the nitration of methyl 2-methylbenzoate. The methyl and ester groups will direct the incoming electrophile (the nitronium ion). The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. The interplay of these directing effects will determine the regioselectivity of the nitration. Nitration of methyl benzoate (B1203000) itself predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgorgsyn.orgquizlet.com The presence of the activating methyl group at the 2-position would influence the position of nitration.

A more controlled approach would be to start with a precursor where the substitution pattern is already established. As mentioned earlier, the oxidation of 3-nitro-o-xylene can produce 2-methyl-6-nitrobenzoic acid. google.compatsnap.com After esterification to methyl 2-methyl-6-nitrobenzoate, a subsequent nitration would be required to introduce a second nitro group. The existing methyl, ester, and nitro groups would direct this second nitration. The final step would then be the selective reduction of the newly introduced nitro group to an amino group. The regioselectivity of this reduction would depend on the relative steric and electronic environments of the two nitro groups. In general, a nitro group ortho to an amino group is preferentially reduced in dinitroanilines. stackexchange.com

A patent for the synthesis of Lenalidomide describes a process starting with the esterification of 2-methyl-3-nitrobenzoic acid to give methyl 2-methyl-3-nitrobenzoate. google.com This indicates that such precursors are accessible. The synthesis of methyl 2-amino-6-nitrobenzoate has also been reported, starting from 2-amino-6-nitrobenzoic acid and using methyl p-toluenesulfonate as the methylating agent. prepchem.com

The synthesis of 3-amino-2-methyl-6-nitro methylbenzoate likely involves a multi-step sequence where the regiochemistry is carefully controlled at each stage. A plausible, though not explicitly detailed in a single source, synthetic pathway could involve:

Electrophilic Aromatic Nitration Strategies

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring.

The nitration of substituted methylbenzoates is a well-established reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The reaction conditions, particularly temperature, must be carefully controlled to prevent dinitration and other side reactions. For instance, the nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution where the major product is methyl 3-nitrobenzoate. rsc.org

A plausible starting material for the synthesis of the target compound could be methyl 2-methylbenzoate. The nitration of this substrate would be influenced by both the methyl and the ester groups.

The regiochemical outcome of the nitration of a substituted benzene is dictated by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating group and an ortho, para-director. This means it increases the electron density of the ring, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. The positions ortho and para to the ester group are more deactivated than the meta position, thus directing the incoming electrophile to the meta position. rsc.org

In the case of methyl 2-methylbenzoate, these directing effects are in competition. The methyl group at position 2 directs incoming electrophiles to positions 3, 4, and 6, while the ester group at position 1 directs to positions 3 and 5. The position of nitration will therefore be a result of the interplay between these competing effects.

Controlling regioselectivity in the nitration of multi-substituted aromatic rings is a significant challenge in organic synthesis. The final substitution pattern is a consequence of the combined directing effects of all substituents. In the case of synthesizing this compound, the desired product has a nitro group at the 6-position and an amino group at the 3-position, relative to the methyl ester at position 1 and the methyl group at position 2.

Achieving this specific substitution pattern likely requires a carefully planned synthetic sequence. A potential strategy involves the nitration of 2-methylbenzoic acid. The carboxyl group, similar to the ester group, is a meta-director, while the methyl group is an ortho, para-director. Research has shown that the oxidation of 3-nitro-o-xylene can lead to a mixture of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, indicating that nitration can occur at the 6-position. patsnap.comgoogle.com

A plausible synthetic route could therefore begin with the nitration of 2-methylbenzoic acid to yield 2-methyl-6-nitrobenzoic acid. This step is crucial as it installs the nitro group at the desired 6-position. Subsequent esterification would yield methyl 2-methyl-6-nitrobenzoate. The next challenge would be the introduction of the amino group at the 3-position. A further nitration followed by selective reduction could be a possibility, though controlling the regioselectivity of the second nitration would be difficult. An alternative would be to start with a molecule that already contains the 3-amino and 2-methyl functionalities and then introduce the nitro group. For example, 3-amino-2-methylbenzoic acid is a known compound that can be synthesized from 2-methyl-3-nitrobenzoic acid via reduction. chemicalbook.comchemicalbook.compatsnap.com Nitration of this compound would then need to be controlled to selectively add the nitro group at the 6-position.

Table 1: Regioselectivity in the Nitration of Substituted Benzoic Acids

| Starting Material | Nitrating Agent | Major Products | Reference |

|---|---|---|---|

| 2-Methylbenzoic acid | Nitric Acid/Oxygen | 2-Methyl-6-nitrobenzoic acid, 3-Nitro-2-methylbenzoic acid | patsnap.com |

Reduction Methodologies for Nitro to Amino Conversion

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines and a key step in the proposed synthesis of this compound.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. This technique involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.

Raney Nickel is a versatile and cost-effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is generally clean and provides high yields of the corresponding amine. For example, the synthesis of 3-amino-2-methylbenzoic acid from 2-methyl-3-nitrobenzoic acid is effectively achieved using a Pd-C catalyst under a hydrogen atmosphere. chemicalbook.comchemicalbook.com

Table 2: Catalytic Hydrogenation of Nitrobenzoic Acids

| Substrate | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-3-nitrobenzoic acid | 5% Pd-C | Ethyl acetate | 3-Amino-2-methylbenzoic acid | 90% | chemicalbook.com |

In addition to catalytic hydrogenation, various metals can be used in acidic or neutral media to reduce aromatic nitro groups. Common metal reductants include iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).

These reactions proceed through a series of electron transfer steps from the metal to the nitro group. While effective, these methods often require stoichiometric amounts of the metal and can generate significant amounts of metal waste, making them less environmentally friendly than catalytic methods. However, they can offer good selectivity in certain cases. The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For instance, in a molecule with multiple nitro groups, it is sometimes possible to selectively reduce one over the other based on steric hindrance or electronic effects.

Chemo-selective Reduction in the Presence of Other Functional Groups

The synthesis of this compound from a dinitro precursor, such as methyl 2-methyl-3,6-dinitrobenzoate, necessitates the selective reduction of one nitro group while leaving the second nitro group and the methyl ester functionality intact. Achieving this chemo-selectivity is critical and can be accomplished using various modern catalytic systems that operate under mild conditions.

A variety of reducing systems have been developed that show high selectivity for the nitro group over other reducible functionalities like esters, ketones, and nitriles. organic-chemistry.orgresearchgate.net Iron-based systems are particularly noteworthy for their low cost and environmental compatibility. researchgate.net For instance, the use of iron powder in the presence of an acid like acetic acid or a salt like calcium chloride provides a mild method for this transformation. organic-chemistry.org Another effective protocol involves sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts, such as iron(II) chloride (FeCl₂). thieme-connect.comresearchgate.netthieme-connect.com This combination enhances the reducing power of NaBH₄ while maintaining high selectivity, successfully reducing a nitro group without affecting a co-existing ester group. thieme-connect.comresearchgate.netthieme-connect.com Catalytic transfer hydrogenation using catalysts like Pd/C with a hydrogen donor is also a viable method, though care must be taken to avoid reduction of other groups. organic-chemistry.org

Research has demonstrated that the NaBH₄-FeCl₂ system can provide excellent yields (up to 96%) for the selective reduction of nitroarenes bearing ester groups. thieme-connect.com The reaction proceeds efficiently at ambient temperatures, making it a practical choice for complex syntheses. researchgate.netthieme-connect.com Similarly, iron-based catalysts in conjunction with hydrazine (B178648) hydrate (B1144303) have been shown to be compatible with a wide range of functional groups, including esters and carboxylic acids.

| Reagent/System | Key Advantages | Functional Group Tolerance | Typical Yield Range |

|---|---|---|---|

| Fe/AcOH or Fe/CaCl₂ | Mild conditions, low cost | Esters, ketones, nitriles, halides organic-chemistry.org | Good to excellent |

| NaBH₄-FeCl₂ | High chemo-selectivity, ambient temperature researchgate.netthieme-connect.com | Excellent for esters thieme-connect.com | 91-96% researchgate.net |

| H₂ with Pd/C | Common method, effective | Can reduce other functionalities commonorganicchemistry.com | Variable |

| SnCl₂ | Mild, tolerates many groups commonorganicchemistry.com | Esters, ketones | Good |

| Fe(II) Phthalocyanine (B1677752)/Hydrazine Hydrate | Eco-friendly (H₂O-EtOH solvent), highly selective | Carboxylic acids, nitriles, heterocycles | High |

Incorporation of the Methyl Substituent

Strategies for Methyl Group Introduction on the Aromatic Ring

The introduction of a methyl group onto an aromatic ring can be achieved through several established methodologies. The choice of method is dictated by the electronic nature of the substituted benzene ring.

Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with a methyl halide (e.g., methyl iodide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this reaction is generally only effective on activated rings and can be prone to over-alkylation and rearrangements. For a substrate already bearing deactivating groups like a nitro or carboxylate function, this method is often unsuitable.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions offer a more versatile and controlled approach. For instance, a Suzuki coupling between an aryl halide (or triflate) and a methylboronic acid derivative, or a Stille coupling with a methyltin reagent, can precisely install the methyl group. These methods are compatible with a wider range of functional groups. A process for the methylation of aromatic compounds using a palladium complex and labeled methyl iodide has been developed, highlighting the utility of these advanced methods. google.com

Directed C-H Functionalization: Recent advances allow for the direct methylation of a C-H bond at a specific position, guided by a directing group. rsc.org For example, ortho-directing groups can facilitate the introduction of a methyl group at the adjacent position. While powerful, this requires the presence of a suitable directing group that can be later removed or is part of the final structure.

In the context of synthesizing this compound, the methyl group is often incorporated early in the synthesis, for example, by starting with a methylated precursor like o-toluidine (B26562) or 2-methylaniline. The existing methyl group then influences the regioselectivity of subsequent reactions, such as nitration, through inductive and hyperconjugative effects, which direct electrophiles to the ortho and para positions. stackexchange.com

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction parameters such as solvent, temperature, pressure, and catalyst system is paramount for maximizing the yield and purity of the final product.

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly influence the rate and selectivity of chemical reactions, particularly in the reduction of nitroarenes. Protic solvents like ethanol and methanol are commonly used and can act as a proton source, which is often necessary to complete the reduction process. stackexchange.com Studies on nitrobenzene (B124822) reduction have shown that solvents like methanol and water can lead to high yields, while the reaction may not proceed as effectively in others like ethanol under certain conditions. researchgate.net For reductions using sodium borohydride, ethanol is often an effective solvent, allowing for the selective reduction of nitro groups to amines with high efficiency. jsynthchem.com In some catalytic systems, a mixture of solvents, such as water and ethanol, is used to create a "green" and effective medium for the reaction.

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NiCl₂/Natural Phosphate with NaBH₄ | Methanol | 65 | researchgate.net |

| NiCl₂/Natural Phosphate with NaBH₄ | Water | 75 | researchgate.net |

| NiCl₂/Natural Phosphate with NaBH₄ | Ethanol | No Reaction | researchgate.net |

| Ni(PPh₃)₄ with NaBH₄ | Ethanol | 94 | jsynthchem.com |

| Ni(PPh₃)₄ with NaBH₄ | THF | 73 | jsynthchem.com |

Temperature and Pressure Optimization for Functional Group Interconversions

Temperature and pressure are critical variables in controlling the outcome of functional group interconversions. While many modern selective reduction methods are designed to run at ambient temperature and atmospheric pressure for operational simplicity, some transformations benefit from elevated conditions. For instance, catalytic hydrogenations may require pressures of hydrogen gas ranging from 10 to 20 bar and temperatures between 50°C and 100°C to achieve reasonable reaction rates. researchgate.net However, higher temperatures can sometimes lead to reduced selectivity and the formation of byproducts. Optimization studies for the reduction of nitroarenes using NaBH₄ and Ni(PPh₃)₄ found that room temperature was optimal, with higher temperatures (40°C to 100°C) resulting in slightly lower yields. jsynthchem.com Therefore, a careful balance must be struck to ensure efficient conversion without compromising the integrity of other functional groups.

Catalyst Selection and Loading

The choice of catalyst and its loading level are crucial for the efficiency and selectivity of the nitro group reduction. As previously mentioned, iron-based catalysts are attractive due to their low cost and high selectivity. researchgate.netrsc.org Catalysts such as iron(II) phthalocyanine and iron sulfate (B86663) have demonstrated high chemo- and regioselectivity. Palladium on carbon (Pd/C) is a highly effective but less selective catalyst for hydrogenation. organic-chemistry.orgcommonorganicchemistry.com

The amount of catalyst used, or catalyst loading, also plays a significant role. High catalyst loadings can increase reaction rates but also add to the cost and complexity of purification. Modern catalytic systems aim for low catalyst loadings, often in the range of 1-5 mol%, while maintaining high efficiency. researchgate.net For example, an iron(III) amine-bis(phenolate) catalyst has been shown to be highly active for nitro reductions at low loadings, chemoselectively reducing aryl nitro groups over functionalities like esters and nitriles. rsc.org

| Catalyst | Reducing Agent/System | Catalyst Loading | Key Features | Reference |

|---|---|---|---|---|

| Iron(III) amine-bis(phenolate) | Triethoxysilane | Low | Highly chemoselective for nitro over ester, ketone, etc. rsc.org | rsc.org |

| FeCl₂ | NaBH₄ | Stoichiometric | Excellent selectivity for nitro over ester. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |

| Pd/C | H₂ or Transfer Hydrogenation | Variable | Highly active, but can reduce other groups. organic-chemistry.orgcommonorganicchemistry.com | organic-chemistry.orgcommonorganicchemistry.com |

| Raney Nickel | H₂ | Variable | Effective, avoids dehalogenation seen with Pd/C. commonorganicchemistry.com | commonorganicchemistry.com |

| Iron(II) Phthalocyanine | Hydrazine Hydrate | Catalytic | High chemo- and regioselectivity. |

Mechanistic Investigations of Reactions Involving 3 Amino 2 Methyl 6 Nitro Methylbenzoate

Detailed Mechanisms of Electrophilic Aromatic Substitution (Nitration)

The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a classic example of electrophilic aromatic substitution (SEAr). orientjchem.org This reaction proceeds through a well-established multi-step mechanism involving the generation of a potent electrophile, its attack on the aromatic ring, and the subsequent restoration of aromaticity.

Formation of the Nitronium Ion Electrophile

The nitration of an aromatic compound is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgrsc.orgunacademy.com Sulfuric acid, being the stronger acid, protonates the nitric acid. This protonation converts the hydroxyl group of nitric acid into a good leaving group, water (H₂O). wikipedia.orgstackexchange.com The subsequent loss of a water molecule generates the highly reactive electrophile, the nitronium ion (NO₂⁺). wikipedia.orgrsc.orgunacademy.comstackexchange.com

Reaction for the Formation of the Nitronium Ion:

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Product 3 |

| HNO₃ | H₂SO₄ | NO₂⁺ | HSO₄⁻ | H₂O |

This acid-base reaction is a crucial first step as it produces the powerful electrophile necessary to attack the electron-rich aromatic ring. unacademy.comorganic-chemistry.org

Arenium Ion Intermediate Formation and Resonance Stabilization

The generated nitronium ion is then attacked by the π electrons of the aromatic ring. wikipedia.orgresearchgate.net This attack results in the formation of a carbocation intermediate known as an arenium ion or a sigma (σ) complex. researchgate.netmasterorganicchemistry.com In this intermediate, the carbon atom bonded to the nitro group becomes sp³ hybridized, temporarily disrupting the aromaticity of the ring. orientjchem.org

Proton Abstraction and Aromaticity Restoration

In the final step of the mechanism, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom that bears the nitro group. wikipedia.orgrsc.org This proton abstraction regenerates the aromatic π system, leading to the formation of the nitroaromatic product. orientjchem.orgwikipedia.org The restoration of the highly stable aromatic system is a strong driving force for this step. wikipedia.org

Reaction Pathways for Nitro Group Reduction to Amino Functionality

The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, each with its own mechanistic pathway.

Stepwise Reduction Mechanisms

The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. While the exact pathway can vary depending on the reducing agent and reaction conditions, a generally accepted sequence involves the initial reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). acsgcipr.orggoogle.comacs.org

Common Intermediates in Nitro Group Reduction:

| Starting Functional Group | Intermediate 1 | Intermediate 2 | Final Functional Group |

| Nitro (-NO₂) | Nitroso (-NO) | Hydroxylamino (-NHOH) | Amino (-NH₂) |

Under certain conditions, condensation reactions between these intermediates can occur, leading to the formation of azoxy, azo, and hydrazo compounds as byproducts. google.com

Role of Catalysts in Nitro Reduction

Catalysts play a crucial role in facilitating the reduction of nitro groups, often allowing the reaction to proceed under milder conditions and with higher selectivity.

Catalytic Hydrogenation: This is a widely used method where molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst. masterorganicchemistry.comncert.nic.in Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C). masterorganicchemistry.comncert.nic.in The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. stackexchange.com The catalyst facilitates the cleavage of the H-H bond and the stepwise transfer of hydrogen atoms to the nitro group. stackexchange.com

Metal and Acid Reductions: Another common method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). unacademy.commasterorganicchemistry.com In this process, the metal acts as the reducing agent, undergoing oxidation while transferring electrons to the nitro group. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. stackexchange.com The reduction with iron and hydrochloric acid is a classic method, valued for its efficiency and cost-effectiveness. ncert.nic.in

The choice of catalyst and reaction conditions can be critical for achieving chemoselectivity, especially in molecules containing other reducible functional groups. rsc.org

Mechanisms of Ester Hydrolysis and Transesterification

The ester functional group is a primary site for nucleophilic acyl substitution reactions, namely hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis:

The hydrolysis of the methyl ester group in 3-Amino-2-methyl-6-nitro methylbenzoate would yield 3-Amino-2-methyl-6-nitrobenzoic acid and methanol (B129727). The mechanism is dependent on the pH of the medium. numberanalytics.comquora.com

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. numberanalytics.com This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid, forming a carboxylate salt and methanol. The reaction is driven to completion by this final acid-base step. The rate of this reaction is influenced by both electronic and steric effects. numberanalytics.comchemrxiv.org The strongly electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, the amino group is electron-donating by resonance, which could slightly counteract this effect. The ortho-methyl group introduces significant steric hindrance around the carbonyl center, which likely retards the rate of hydrolysis by impeding the approach of the nucleophile. numberanalytics.comresearchgate.netarkat-usa.org

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. brainly.combrainly.com A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a neutral molecule, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. brainly.com Similar to the base-catalyzed mechanism, steric hindrance from the ortho-methyl group can slow this reaction. researchgate.net

Transesterification:

Transesterification is the process of converting one ester to another by reacting it with an alcohol. masterorganicchemistry.comwikipedia.org For this compound, this would involve reacting it with a different alcohol (R'OH) in the presence of an acid or base catalyst to form 3-Amino-2-methyl-6-nitro R'-benzoate and methanol.

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion (⁻OCH₃) to yield the new ester. masterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl group is first protonated by the acid catalyst. The reactant alcohol (R'OH) then acts as the nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the new ester is formed. masterorganicchemistry.com

| Reaction | Catalyst | Key Mechanistic Steps | Influence of Substituents |

| Ester Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide (⁻OCH₃). 4. Deprotonation of the carboxylic acid. | Nitro group (electron-withdrawing): Accelerates the reaction. Amino group (electron-donating): Deactivates slightly. Methyl group (ortho): Sterically hinders, slowing the reaction. |

| Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of methanol. 5. Deprotonation to regenerate the catalyst. | Steric hindrance from the ortho-methyl group is the dominant factor, slowing the reaction. | |

| Transesterification | Base (e.g., NaOR') | 1. Nucleophilic attack by alkoxide (R'O⁻). 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide (⁻OCH₃). | Similar electronic and steric effects as in base-catalyzed hydrolysis. |

| Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by alcohol (R'OH). 3. Proton transfer. 4. Elimination of methanol. | Similar steric effects as in acid-catalyzed hydrolysis. |

Reactivity of the Amino and Nitro Substituents in Subsequent Transformations

The amino and nitro groups on the aromatic ring are highly reactive and can be selectively transformed to synthesize a variety of other compounds.

Reactivity of the Amino Group:

The primary amino group (-NH₂) is a versatile functional group.

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0-5 °C), to form a diazonium salt. The resulting 2-methoxycarbonyl-3-methyl-4-nitrobenzenediazonium salt would be a valuable intermediate. Diazonium salts are highly useful in synthesis and can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -F, -OH) onto the aromatic ring, replacing the original amino group. The presence of the electron-withdrawing nitro group can decrease the reactivity of the amino group towards electrophilic attack by the nitrosyl cation, potentially requiring carefully controlled reaction conditions. quora.com

Reactivity of the Nitro Group:

The nitro group (-NO₂) is a strong electron-withdrawing group and its reactions are dominated by reduction. csbsju.edunumberanalytics.com

Reduction to an Amine: The most common transformation of the aromatic nitro group is its reduction to a primary amine. This creates a diamino-substituted benzene (B151609) ring. A variety of reducing agents can accomplish this transformation, offering different levels of selectivity.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a very effective method for reducing nitro groups to amines. youtube.com This method is generally clean and high-yielding.

Metal-Acid Reductions: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). csbsju.eduyoutube.com These reactions proceed through a series of single electron transfers from the metal and protonation steps. csbsju.edu

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitro groups.

The selective reduction of the nitro group in the presence of the ester is generally feasible, as esters are typically stable under these reducing conditions.

| Functional Group | Reaction | Reagents | Product Functional Group | Mechanistic Notes |

| Amino (-NH₂) Group | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) | Electrophilic attack by the nitrosyl cation (NO⁺) on the amine. The diazonium salt is a versatile intermediate for substitution reactions. |

| Nitro (-NO₂) Group | Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Amine (-NH₂) | Heterogeneous catalysis involving the addition of hydrogen across the N=O bonds. |

| Metal-Acid Reduction | Fe, HCl (or Sn, HCl) | Amine (-NH₂) | A series of single-electron transfers from the metal and protonations reduce the nitro group through nitroso and hydroxylamine (B1172632) intermediates. |

Unable to Retrieve Spectroscopic Data for this compound

The initial and subsequent targeted searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), and mass spectrometry (including HRMS and fragmentation analysis) specific to this compound did not yield the necessary data for a detailed structural elucidation as requested. The search results consistently provided information on related isomers, such as methyl 2-amino-3-nitrobenzoate and methyl 3-nitrobenzoate, which are structurally distinct and possess different spectroscopic properties.

Without access to the specific chemical shifts, coupling constants, correlation data, exact mass, and fragmentation patterns for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until such experimental data becomes publicly available, the generation of the requested article focusing on the advanced spectroscopic characterization of this compound cannot be fulfilled.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Amino 2 Methyl 6 Nitro Methylbenzoate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. An IR spectrum for 3-Amino-2-methyl-6-nitro methylbenzoate would be expected to show characteristic absorption bands for its primary functional groups.

Characteristic Vibrations of Nitro, Amino, and Ester Groups

A hypothetical IR spectrum of this compound would exhibit distinct peaks corresponding to the vibrations of the nitro (NO₂), amino (NH₂), and methyl ester (-COOCH₃) groups.

Nitro (NO₂) Group: This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch appearing in the 1300-1370 cm⁻¹ range. The exact positions of these bands are sensitive to the electronic environment of the aromatic ring.

Amino (NH₂) Group: A primary amine typically displays two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. Additionally, an N-H scissoring (bending) vibration is expected to appear between 1560 and 1640 cm⁻¹.

Ester (-COOCH₃) Group: The ester functional group is readily identified by a strong carbonyl (C=O) stretching band, which for an aromatic ester, typically appears in the range of 1715-1730 cm⁻¹. Furthermore, two characteristic C-O stretching vibrations are expected: one for the C(=O)-O bond (asymmetric) between 1200-1300 cm⁻¹ and another for the O-CH₃ bond (symmetric) between 1000-1100 cm⁻¹.

The table below outlines the expected IR absorption regions for the key functional groups of the target compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Scissoring (Bend) | 1560 - 1640 | |

| Ester (-COOCH₃) | C=O Stretch | 1715 - 1730 |

| C-O Asymmetric Stretch | 1200 - 1300 | |

| C-O Symmetric Stretch | 1000 - 1100 | |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 |

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth and Quality Assessment

To perform X-ray crystallography, single crystals of high quality are required. The process would begin with the synthesis and purification of the this compound compound. Suitable single crystals for diffraction experiments would then be grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. The quality of the resulting crystals would be assessed using optical microscopy and preliminary X-ray diffraction screening to ensure they are well-formed, of adequate size, and possess a single crystalline lattice.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray diffraction experiment on a suitable crystal would yield a detailed set of atomic coordinates. From this data, precise geometric parameters can be calculated. This would include:

Bond Lengths: The distances between the nuclei of bonded atoms (e.g., C-C bonds in the benzene (B151609) ring, C-N, N-O, C=O, and C-O bonds).

Bond Angles: The angles formed by three connected atoms (e.g., O-N-O angle in the nitro group, C-C-C angles in the ring).

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C bond connecting the ester group to the ring or the C-N bond of the nitro group.

Without experimental data, a table of these parameters cannot be provided.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. An analysis of the crystal structure of this compound would reveal these interactions. Given the functional groups present, one would anticipate:

Hydrogen Bonding: The amino group (N-H) is a hydrogen bond donor, while the oxygen atoms of the nitro and ester carbonyl groups are potential hydrogen bond acceptors. It is highly probable that intermolecular hydrogen bonds of the N-H···O type would be a dominant feature in the crystal packing.

A detailed analysis would quantify the distances and angles of these interactions, providing insight into the solid-state architecture of the compound.

Computational Chemistry Studies on 3 Amino 2 Methyl 6 Nitro Methylbenzoate and Analogues

Molecular Orbital Theory and Electronic Structure Analysis

The electronic properties of aromatic compounds are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

In analogues such as 4-nitroaniline, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.netthaiscience.info This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. The presence of a methyl group, as seen in 2-methyl-4-nitroaniline, can slightly raise the HOMO energy level due to its electron-donating inductive effect, thereby potentially reducing the HOMO-LUMO gap and increasing reactivity.

Conversely, the methyl ester group in methyl 3-nitrobenzoate is also electron-withdrawing, which would lower both the HOMO and LUMO energy levels. For 3-Amino-2-methyl-6-nitro methylbenzoate, a combination of these effects is expected. The amino group will be the primary contributor to the HOMO, while the nitro group and the methyl ester will be the main contributors to the LUMO. The HOMO-LUMO energy gap is therefore predicted to be relatively small, suggesting a molecule with significant potential for intramolecular charge transfer and higher chemical reactivity compared to simpler analogues. plu.mx

Table 1: Calculated HOMO-LUMO Energy Gaps of Analogue Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-Nitroaniline | DFT/B3LYP/6-311+G(d,p) | -6.54 | -2.30 | 4.24 |

| Aniline (B41778) | DFT/B3LYP/6-31G(d) | -5.45 | -0.27 | 5.18 |

Note: The data in this table is derived from computational studies on analogue molecules and is intended to provide a comparative basis for the electronic properties of this compound.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For aromatic compounds with both electron-donating and electron-withdrawing groups, the MEP map shows distinct regions of negative and positive potential.

In analogues like 4-nitroaniline, a region of high electron density (negative potential, typically colored red) is observed around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amino group exhibit a positive potential (colored blue), indicating their susceptibility to nucleophilic attack. The aromatic ring itself will show a complex potential distribution due to the competing effects of the substituents.

For this compound, the MEP map is expected to show a significant negative potential around the nitro group's oxygen atoms and the carbonyl oxygen of the methyl ester. The amino group's hydrogens will be regions of positive potential. The interplay of the ortho- and para-directing amino group and the meta-directing nitro and methyl ester groups will create a nuanced electrostatic landscape on the aromatic ring, influencing its reactivity towards various reagents.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model reaction pathways and characterize the transition states of chemical reactions, providing insights into reaction mechanisms at a molecular level.

A key reaction involving nitroaromatic compounds is their reduction to the corresponding anilines. The mechanism of this reduction can be computationally modeled to understand the stepwise addition of hydrogen atoms and the role of catalysts. Similarly, electrophilic aromatic substitution reactions, such as the nitration of methyl benzoate (B1203000), have been studied computationally. The mechanism involves the formation of a nitronium ion (NO2+) which is then attacked by the pi-electrons of the aromatic ring to form a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. aiinmr.com For a polysubstituted ring like in this compound, the position of further substitution would be directed by the existing functional groups.

The regioselectivity of reactions involving this compound can be predicted by analyzing the stability of potential intermediates and transition states. The amino group is a strong activating and ortho-, para-directing group, while the nitro and methyl ester groups are deactivating and meta-directing. The methyl group is weakly activating and ortho-, para-directing. In this case, the directing effects of the substituents are in opposition, making the prediction of regioselectivity complex. Computational modeling of the energies of the possible sigma complexes formed during electrophilic attack can help determine the most likely site of reaction. The position with the most stable intermediate will correspond to the major product.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Computational methods are well-suited for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

For this compound, rotation around the single bonds connecting the substituents to the benzene (B151609) ring will give rise to different conformers. Of particular interest is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. The formation of such a hydrogen bond would significantly stabilize the conformation in which it occurs, leading to a more planar arrangement of these functional groups with respect to the benzene ring. quora.comstackexchange.com

The steric hindrance between the ortho-positioned methyl and amino groups, as well as between the nitro group and the adjacent substituents, will also play a crucial role in determining the preferred conformation. Computational conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure to identify the global and local energy minima on the potential energy surface.

Steric and Electronic Effects of Substituents

The chemical behavior of this compound is governed by the complex interplay of the steric and electronic effects of its three substituents on the aromatic ring: the amino (-NH2), methyl (-CH3), and nitro (-NO2) groups, in addition to the methyl ester (-COOCH3) group.

Electronic Effects: The substituents exert significant influence on the electron density distribution of the benzene ring through inductive and resonance effects. The amino group is a strong π-donor, increasing electron density, particularly at the ortho and para positions. Conversely, the nitro group is a powerful electron-withdrawing group, deactivating the ring through both resonance and inductive effects. The methyl group is a weak electron-donating group via induction. This combination creates a "push-pull" system where the electron-donating amino group opposes the electron-withdrawing nitro group, leading to significant polarization of the molecule. The methyl ester group also acts as an electron-withdrawing group.

Steric Effects: The arrangement of substituents introduces considerable steric hindrance. The amino group is positioned ortho to both a methyl group and a nitro group. This crowding can force the nitro and methyl ester groups to twist out of the plane of the benzene ring. Such a departure from planarity would disrupt π-orbital overlap, thereby reducing the electronic influence of these groups on the aromatic system. Computational studies on methylated butadienes have shown that methyl substitution can alter molecular geometry and photochemical dynamics through such steric and electronic influences. cheminfo.org

| Substituent Group | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -NH₂ (Amino) | 3 | Strongly Activating (Electron Donating) | Moderate; Crowded by -CH₃ and -NO₂ |

| -CH₃ (Methyl) | 2 | Weakly Activating (Electron Donating) | Moderate; Crowds -NH₂ and -COOCH₃ |

| -NO₂ (Nitro) | 6 | Strongly Deactivating (Electron Withdrawing) | High; Can twist out of plane due to proximity to -NH₂ |

| -COOCH₃ (Methyl Ester) | 1 | Deactivating (Electron Withdrawing) | Moderate; Can be influenced by ortho -CH₃ and -NO₂ groups |

Intramolecular Hydrogen Bonding Networks

The specific arrangement of substituents in this compound is highly conducive to the formation of an intramolecular hydrogen bond. The presence of an amino group (-NH2) ortho to a nitro group (-NO2) allows for a strong N-H···O interaction.

Computational and experimental studies on ortho-nitroaniline (ONA), a key analogue, confirm the existence of a strong intramolecular hydrogen bond that stabilizes the molecule. nih.gov This bonding forces the molecule into a more planar conformation, which is energetically favorable. acs.org In the case of this compound, one of the hydrogen atoms of the amino group acts as a hydrogen bond donor, while an oxygen atom from the adjacent nitro group serves as the acceptor. This interaction results in the formation of a stable, quasi-six-membered ring.

The presence of this hydrogen bond has several consequences:

Enhanced Stability: The molecule gains considerable thermodynamic stability. Studies on ONA cations show that this hydrogen bonding contributes significantly to their stability compared to related nitroaromatic molecules that lack this feature. nih.govacs.org

Planarity: The hydrogen bond helps to lock the amino and nitro groups in the plane of the benzene ring, which enhances electronic conjugation.

Spectroscopic Signature: This interaction directly impacts the vibrational frequencies of the N-H and NO2 groups, a feature that can be observed in IR spectra.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of spectroscopic parameters, which can be compared with experimental data for structural verification. For this compound, these parameters can be estimated based on calculations performed on analogous structures. researchgate.net

Theoretical NMR Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The predicted values for this compound reflect the combined electronic effects of the substituents.

¹H NMR: The aromatic region would feature two signals corresponding to the protons at the C4 and C5 positions.

H5: This proton is situated between the electron-donating amino group and the neutral C4-H bond, and would likely appear at a relatively upfield position for an aromatic proton.

H4: This proton is para to the methyl group and meta to the strong electron-withdrawing nitro and ester groups, leading to a more downfield shift compared to H5.

-NH₂ Protons: The chemical shift of the amino protons would be significantly influenced by the intramolecular hydrogen bond, likely appearing further downfield than in unbonded anilines.

-CH₃ and -O-CH₃ Protons: These would appear as singlets in the upfield region, with the ester's methoxy (B1213986) protons typically resonating further downfield than the ring's methyl protons. Studies on methyl 3-nitrobenzoate show the methoxy singlet around 3.9 ppm. aiinmr.com

| Proton | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|

| Aromatic H4 | ~7.8 - 8.2 | Deshielded by meta -NO₂ and -COOCH₃ groups. |

| Aromatic H5 | ~7.0 - 7.4 | Shielded by ortho/para -NH₂ group. |

| -NH₂ | Variable, > 5.0 | Broadened signal, downfield shift due to H-bonding. |

| -COOCH₃ | ~3.9 - 4.1 | Typical range for methyl ester protons. |

| -CH₃ | ~2.2 - 2.5 | Typical range for aryl methyl protons. |

¹³C NMR: The carbon signals would be spread over a wide range. The carbons directly attached to the electron-withdrawing nitro (C6) and ester (C1) groups are expected to be the most downfield in the aromatic region. Conversely, the carbon attached to the amino group (C3) would be shifted upfield. The loss of symmetry compared to a simpler analogue like methyl benzoate means all six aromatic carbons should be chemically distinct. aiinmr.com

Vibrational Frequencies from IR Spectra

Theoretical calculations can predict the vibrational frequencies that are characteristic of a molecule's functional groups. These predictions are invaluable for interpreting experimental infrared (IR) spectra.

For this compound, the key predicted vibrational frequencies are:

N-H Stretching: The amino group will show asymmetric and symmetric stretching bands. In ortho-nitroaniline, these bands are observed around 3525 cm⁻¹ and 3400 cm⁻¹. The intramolecular hydrogen bond typically lowers the frequency and broadens these peaks compared to an aniline without this interaction.

NO₂ Stretching: The nitro group is characterized by strong asymmetric (νas) and symmetric (νs) stretching vibrations, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Steric hindrance can influence the exact positions of these bands.

C=O Stretching: The ester carbonyl group will exhibit a strong, sharp absorption band. For methyl 3-nitrobenzoate, this peak is observed around 1720-1730 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| -NH₂ (Amino) | Asymmetric & Symmetric N-H Stretch | 3350 - 3550 (two bands, affected by H-bonding) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 3000 |

| -COOCH₃ (Ester) | C=O Stretch | 1715 - 1735 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| -NO₂ (Nitro) | Asymmetric NO₂ Stretch | 1510 - 1550 |

| -NO₂ (Nitro) | Symmetric NO₂ Stretch | 1330 - 1370 |

Synthetic Applications of 3 Amino 2 Methyl 6 Nitro Methylbenzoate As a Chemical Building Block

Derivatization at the Amino Group

The primary amino group ortho to the methyl substituent is a key site for a variety of chemical transformations, allowing for the introduction of new functional moieties and the construction of larger molecular frameworks.

Formation of Amides and Ureas

The nucleophilic nature of the aromatic amino group allows for its ready conversion into amides and ureas.

Amide Formation: Acylation of the amino group can be achieved using standard acylating agents such as acyl chlorides or anhydrides. For instance, reaction with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acylated derivative. This reaction is fundamental in modifying the electronic properties of the molecule and for building more complex structures. An analogous reaction is the preparation of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate from methyl 4-amino-3-methylbenzoate and butyryl chloride. researchgate.net

Urea (B33335) Formation: The amino group can also react with isocyanates (R-N=C=O) to form N,N'-disubstituted ureas. This reaction is typically straightforward and provides a robust method for linking the methylbenzoate core to other molecular fragments through the urea functional group, which is a common motif in medicinal chemistry due to its hydrogen bonding capabilities. researchgate.net The classical approach to synthesizing ureas often involves reagents like phosgene (B1210022) or its equivalents, which react with a primary amine to form an isocyanate intermediate that subsequently reacts with another amine. researchgate.net

Table 1: Potential Amide and Urea Derivatives

| Reagent | Product Structure | Derivative Class |

|---|---|---|

| Acetyl chloride | Methyl 3-(acetylamino)-2-methyl-6-nitrobenzoate | Amide |

| Benzoyl chloride | Methyl 3-(benzoylamino)-2-methyl-6-nitrobenzoate | Amide |

| Phenyl isocyanate | Methyl 3-(((phenylamino)carbonyl)amino)-2-methyl-6-nitrobenzoate | Urea |

| Methyl isocyanate | Methyl 3-(((methylamino)carbonyl)amino)-2-methyl-6-nitrobenzoate | Urea |

Diazotization and Subsequent Transformations

Aromatic primary amines are important precursors for the formation of diazonium salts, which are highly versatile intermediates in organic synthesis. The amino group of 3-amino-2-methyl-6-nitro methylbenzoate can be converted to a diazonium group (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures.

These diazonium salts can undergo a wide range of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Gomberg-Bachmann Reaction: Arylation reactions to form biaryl compounds.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

While these are standard transformations for aromatic amines, specific examples detailing the diazotization of this compound are not extensively documented in readily available literature.

Cyclization Reactions involving the Amino Functionality

One of the most significant applications of this compound involves its use as a precursor to heterocyclic structures through cyclization reactions. A key strategy involves the reduction of the nitro group at the 6-position to generate a second amino group, forming a reactive ortho-diamine intermediate: methyl 3,6-diamino-2-methylbenzoate.

This in situ generated diamine is a valuable precursor for the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a classic and effective method for forming the quinoxaline (B1680401) ring system. nih.govchim.it

The synthetic pathway is a two-step, one-pot process:

Reduction: The nitro group of the starting material is reduced to an amine.

Condensation/Cyclization: The resulting methyl 3,6-diamino-2-methylbenzoate reacts with a 1,2-dicarbonyl compound (like glyoxal, benzil, or 2,3-butanedione) to form the corresponding substituted quinoxaline.

Table 2: Quinoxaline Synthesis via Diamine Intermediate

| 1,2-Dicarbonyl Reagent | Resulting Quinoxaline Derivative |

|---|---|

| Glyoxal | Methyl 5-methyl-8-nitroquinoxaline-6-carboxylate |

| 2,3-Butanedione | Methyl 2,3,5-trimethyl-8-nitroquinoxaline-6-carboxylate |

| Benzil | Methyl 5-methyl-8-nitro-2,3-diphenylquinoxaline-6-carboxylate |

Modifications of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation is a key step in many synthetic pathways.

Further Reduction or Transformation to Other Nitrogen-Containing Functional Groups

The most common and synthetically useful transformation of the nitro group in this context is its reduction to a primary amino group. This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. nih.gov

The reduction of aromatic nitro compounds to anilines can be accomplished by various methods, and the choice of reagent is often dictated by the presence of other functional groups. wikipedia.org For this compound, a method that does not affect the methyl ester or the existing amino group is required.

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.orgsciencemadness.org This is a widely used industrial process for the reduction of nitroaromatics. wikipedia.org

Metal-Acid Systems: Reagents such as iron (Fe) in acetic acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are effective for this transformation. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The product of this reduction, methyl 3,6-diamino-2-methylbenzoate, is the key intermediate for the synthesis of quinoxalines as described in section 6.1.3.

Partial reduction of the nitro group can also lead to other nitrogen-containing functionalities, such as hydroxylamines (using reagents like zinc dust in ammonium chloride) or nitroso compounds, though the full reduction to the amine is often the primary goal for further synthetic steps. nih.govwikipedia.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Product Functional Group |

|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere | Amine (-NH₂) |

| Fe, HCl/CH₃COOH | Acidic medium, heat | Amine (-NH₂) |

| SnCl₂, HCl | Acidic medium | Amine (-NH₂) |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or alcoholic solution | Amine (-NH₂) |

| Zn, NH₄Cl | Aqueous solution | Hydroxylamine (B1172632) (-NHOH) |

Transformations of the Methyl Ester Moiety

The methyl ester group provides another handle for synthetic modification, although its reactivity is often secondary to the amino and nitro groups.

Key transformations include:

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-amino-2-methyl-6-nitrobenzoic acid) under basic conditions (e.g., using NaOH or KOH) followed by acidic workup. This introduces a carboxylic acid functionality, which can then participate in further reactions, such as amide bond formation using coupling agents.

Amidation: Direct reaction of the ester with an amine can form an amide. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl group, forming a different ester. Care must be taken during reactions in alcoholic solvents to avoid this as a side reaction. sciencemadness.org

Reduction: The ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such a strong reagent would also reduce the nitro group, so chemoselectivity would be a significant challenge.

While these transformations are chemically feasible, specific documented examples for this compound are limited in the reviewed literature.

Hydrolysis to the Carboxylic Acid

The ester functional group in methyl 3-amino-2-methyl-6-nitrobenzoate can be readily converted to a carboxylic acid through hydrolysis. This transformation is typically achieved under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid product, 3-amino-2-methyl-6-nitrobenzoic acid.

This hydrolysis is a fundamental transformation, converting the ester into a more versatile carboxylic acid handle that can participate in a wider range of reactions, such as amide bond formation or conversion to an acid chloride. A study on the hydrolysis of a structurally similar compound, 3-nitro-ethyl 2-aminobenzoate, demonstrates that the reaction proceeds efficiently using an inorganic strong base like sodium hydroxide in water at elevated temperatures (75–80 °C) for 2 to 4 hours. google.com Research on various substituted methyl benzoates further confirms that hydrolysis can be effectively carried out in slightly alkaline solutions at high temperatures (200–300 °C), a method that proves effective even for sterically hindered esters.

Table 1: Representative Conditions for Hydrolysis of Aromatic Esters

| Reagent | Solvent | Temperature | Reaction Time | Product |

| Sodium Hydroxide | Water | 75-80 °C | 2-4 hours | 3-Amino-2-methyl-6-nitrobenzoic acid |

| Potassium Hydroxide | Water | 200-300 °C | 30 minutes | 3-Amino-2-methyl-6-nitrobenzoic acid |

Transesterification Reactions